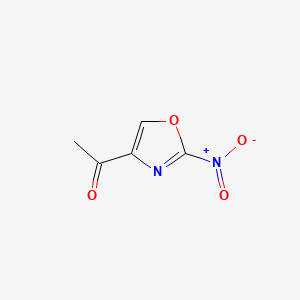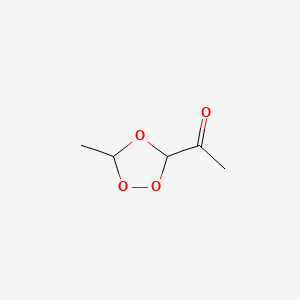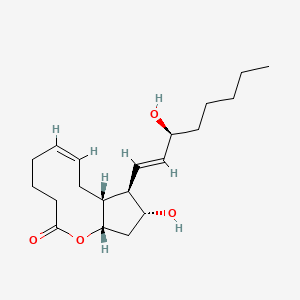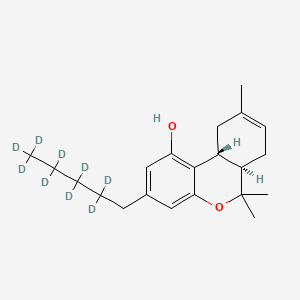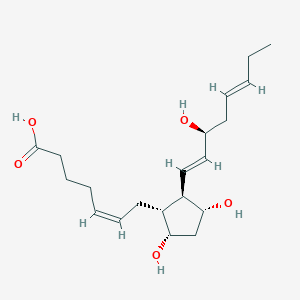
17-trans Prostaglandine F3alpha
Vue d'ensemble
Description
17-trans Prostaglandin F3alpha is a double bond isomer of Prostaglandin F3alpha and a potential metabolite of trans dietary fatty acids . It has anti-inflammatory properties .
Synthesis Analysis
The synthesis of prostaglandins, including 17-trans Prostaglandin F3alpha, has garnered significant attention due to their exceptional biological activities . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .Molecular Structure Analysis
Prostaglandins, including 17-trans Prostaglandin F3alpha, possess a unique and intricate molecular structure. At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains . The presence and position of double bonds within these hydrocarbon chains impact the prostaglandin’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of prostaglandins include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical and Chemical Properties Analysis
Prostaglandins have a unique molecular structure that underlies their diverse physiological functions . The length of their hydrocarbon chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules . The presence and position of double bonds within their hydrocarbon chains introduce kinks and flexibility into the molecule’s structure .Applications De Recherche Scientifique
Chimie médicinale et synthèse de médicaments
La 17-trans Prostaglandine F3alpha, en tant qu'analogue de la prostaglandine, est importante en chimie médicinale pour le développement d'agents thérapeutiques. La synthèse stéréosélective des prostaglandines est cruciale en raison de leurs activités biologiques diverses et de leur rôle en médecine . Les prostaglandines ont été développées en divers médicaments commercialisés, y compris ceux pour le traitement du glaucome et les applications vétérinaires . La capacité de synthétiser ces composés efficacement ouvre des voies pour la découverte de nouveaux médicaments et des applications thérapeutiques.
Pharmacologie clinique
En pharmacologie clinique, les analogues de la prostaglandine sont utilisés comme traitements de première ligne dans la gestion de conditions comme le glaucome en réduisant efficacement la pression intraoculaire . Comprendre la pharmacodynamique et la pharmacogénique de ces analogues est essentiel pour optimiser leur utilisation thérapeutique et prédire la réponse des patients au traitement .
Médecine vétérinaire
Les prostaglandines, y compris les analogues comme la this compound, jouent un rôle essentiel en médecine vétérinaire. Elles sont utilisées pour contrôler l'ovulation chez les bovins, ce qui est bénéfique pour les pratiques d'insémination artificielle . De plus, elles sont employées dans le traitement de conditions reproductives telles que l'anoestrus et pour améliorer l'efficacité de la reproduction .
Biotechnologie et biocatalyse
Le domaine de la biotechnologie utilise la biocatalyse pour la construction de molécules complexes comme les prostaglandines. La synthèse de la this compound peut mettre en évidence le potentiel de la biocatalyse dans la création de ces composés biologiquement actifs avec un contrôle stéréochimique élevé . Cela a des implications pour la production à l'échelle industrielle et la création de composés de haute pureté pour la recherche et l'utilisation thérapeutique.
Recherche en pharmacologie
En recherche en pharmacologie, l'exploration des récepteurs des prostaglandines et de leur rôle dans divers processus biologiques est d'un grand intérêt. Les prostaglandines sont impliquées dans des fonctions allant de la régulation de la pression artérielle à la perception de la douleur . La recherche sur les activités spécifiques de la this compound pourrait conduire à de nouvelles idées sur ses utilisations thérapeutiques potentielles et ses mécanismes d'action.
Mécanisme D'action
Target of Action
The primary target of 17-trans Prostaglandin F3alpha (17-trans PGF3alpha) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . The FP receptor is required for female reproductive function such as luteolysis and parturition .
Mode of Action
17-trans PGF3alpha interacts with its target, the FP receptor, to mediate various cellular processes. It is a double bond isomer of Prostaglandin F3α and a potential metabolite of trans dietary fatty acids . It has been found to have anti-inflammatory activity .
Biochemical Pathways
It is known that prostaglandins, including 17-trans pgf3alpha, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
It is known that 17-trans pgf3alpha is a potential metabolite of trans dietary fatty acids .
Result of Action
It has been found to have anti-inflammatory activity , suggesting that it may play a role in reducing inflammation in the body.
Orientations Futures
The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . This study not only provides an alternative route to the highly stereoselective synthesis of prostaglandins, but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .
Analyse Biochimique
Biochemical Properties
It is known that prostaglandins, including Prostaglandin F3alpha, play crucial roles in various biochemical reactions . They interact with specific G-protein-coupled receptors, leading to the activation of different signaling pathways . The exact enzymes, proteins, and other biomolecules that 17-trans Prostaglandin F3alpha interacts with are yet to be identified.
Cellular Effects
Prostaglandins are known to have wide-ranging effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Prostaglandins typically exert their effects at the molecular level through binding interactions with specific receptors, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 17-trans Prostaglandin F3alpha are not well-characterized. Prostaglandins are typically involved in various metabolic pathways, interacting with a range of enzymes and cofactors
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKGBZWJAIABSY-XYJRQBLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


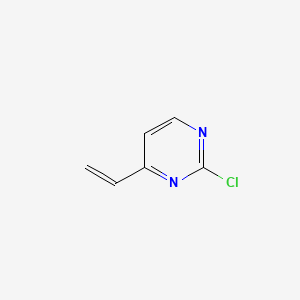


![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)
